molecular formula C17H19NO2 B133507 N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide CAS No. 70261-51-7

N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide

Cat. No.: B133507
CAS No.: 70261-51-7
M. Wt: 269.34 g/mol
InChI Key: MVUUQAXKLJYSAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide is an organic compound with the molecular formula C17H19NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its yellow solid appearance and is used in the preparation of certain metabolites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide typically involves the reaction of 2,6-dimethylphenol with benzyl chloride to form 2,6-dimethyl-3-(phenylmethoxy)phenol. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the preparation of local anesthetics like Mepivacaine.

    Industry: It is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide involves its interaction with specific molecular targets. In the context of its use in medicine, it acts by inhibiting sodium channels in nerve cells, thereby blocking the transmission of pain signals. This mechanism is similar to that of other local anesthetics.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethyl-3-phenylmethoxyphenyl)acetamide
  • N-(3-(Benzyloxy)-2,6-dimethylphenyl)acetamide

Uniqueness

N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a higher degree of stability and efficacy in its applications.

Properties

IUPAC Name

N-(2,6-dimethyl-3-phenylmethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12-9-10-16(13(2)17(12)18-14(3)19)20-11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUUQAXKLJYSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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